molecular formula C11H12ClNO4S B1525022 Benzyl 3-(chlorosulfonyl)azetidine-1-carboxylate CAS No. 1311315-85-1

Benzyl 3-(chlorosulfonyl)azetidine-1-carboxylate

Cat. No. B1525022
M. Wt: 289.74 g/mol
InChI Key: NUARHOWMZKPZDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 3-(chlorosulfonyl)azetidine-1-carboxylate, or B3CAC, is an organic compound with a wide range of applications in scientific research. It is a colorless solid with a melting point of 111-112°C and a boiling point of 161-162°C. B3CAC has been used in a variety of scientific research applications, including organic synthesis, medicinal chemistry, and drug delivery.

Scientific Research Applications

Synthesis of Azetidine Derivatives

The synthesis of various azetidine derivatives, which are isomeric analogs of dl-proline, has been explored using compounds like benzyl 3-(chlorosulfonyl)azetidine-1-carboxylate. For instance, the synthesis of 2-carboxy-4-methylazetidine, a novel proline analog, was achieved by reacting α,β-dibromo carbonyl ester with benzylamine. This process involved hydrolysis and catalytic hydrogenation steps to yield the azetidine derivative in practical yields, with its cis configuration tentatively assigned based on previous research (Soriano, Podraza, & Cromwell, 1980).

Preparation of Azetidine-3-carboxylic Acid

Another application is the preparation of azetidine-3-carboxylic acid, a compound that proceeded in 55% overall yield from commercially available diethylbis(hydroxymethyl)malonate. The azetidine ring-formation was achieved using a cyclization process involving bistrifiate of the diol and benzylamine (Miller et al., 2003).

Photoredox-Catalyzed Decarboxylative Alkylation

In medicinal chemistry, four-membered heterocycles like azetidines offer potential as small polar motifs. A study on the radical functionalization of benzylic oxetanes and azetidines using visible light photoredox catalysis demonstrated the preparation of 3-aryl-3-alkyl substituted derivatives, assessing the influence of ring strain and heterosubstitution on the reactivity of small-ring radicals (Dubois et al., 2023).

Effect on Ion Uptake and Release in Plants

Azetidine-2-carboxylic acid (AZ), an analog of proline, was used to investigate the relationship between protein synthesis and ion transport in barley roots. The study found that AZ inhibited the release of ions to the xylem of excised roots of barley and intact plants, providing insights into the role of protein synthesis in ion transport (Pitman et al., 1977).

properties

IUPAC Name

benzyl 3-chlorosulfonylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO4S/c12-18(15,16)10-6-13(7-10)11(14)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUARHOWMZKPZDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)OCC2=CC=CC=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 3-(chlorosulfonyl)azetidine-1-carboxylate

CAS RN

1311315-85-1
Record name benzyl 3-(chlorosulfonyl)azetidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Zhersh, VV Buryanov, OV Karpenko… - …, 2011 - thieme-connect.com
An approach to the synthesis of conformationally restricted saturated heterocyclic sulfonyl chlorides is described. Being guided by the principle of diversity-oriented conformational …
Number of citations: 6 www.thieme-connect.com

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